molecular formula C13H19NO2 B13333243 tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate

tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate

Katalognummer: B13333243
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: RSRZVPXFWNOLQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a tert-butyl ester group, an ethynyl group, and a bicyclic azabicycloheptane core, which contribute to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicycloheptane core.

    Introduction of the ethynyl group: The ethynyl group is introduced through a reaction such as Sonogashira coupling, which involves the use of palladium catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques .

Analyse Chemischer Reaktionen

tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form saturated derivatives using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include palladium catalysts, potassium permanganate, and acids or bases for hydrolysis. Major products formed from these reactions include ketones, carboxylic acids, and saturated derivatives .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the bicyclic core provides structural rigidity, enhancing binding affinity. The tert-butyl ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of tert-Butyl 5-ethynyl-2-azabicyclo[41

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

tert-butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C13H19NO2/c1-5-9-6-7-14(11-8-10(9)11)12(15)16-13(2,3)4/h1,9-11H,6-8H2,2-4H3

InChI-Schlüssel

RSRZVPXFWNOLQS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.